molecular formula C9H14F2O2 B2739896 Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate CAS No. 2114191-23-8

Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate

Cat. No. B2739896
M. Wt: 192.206
InChI Key: NKCVUMWWJZNRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2114191-23-8 . It has a molecular weight of 192.21 and its IUPAC name is ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate is 1S/C9H14F2O2/c1-3-13-7(12)9(5-4-6-9)8(2,10)11/h3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .

Scientific Research Applications

Polymer Synthesis Applications

Ethyl, isopropyl, β,β,β-trifluoroethyl, and phenyl 1-bicyclobutanecarboxylate monomers, synthesized from 1,1-cyclobutanedicarboxylic acid, were subjected to free radical polymerization under various conditions. These monomers, including variants similar to Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate, demonstrate that bicyclobutane monomers behave very similarly to their vinyl counterparts in polymerization processes. This synthesis leads to materials with excellent thermal stability and potential for high-refractive-index materials (Drujon et al., 1993).

Organic Synthesis Methodologies

Ethyl 3,3-difluorocyclobutanecarboxylate serves as a convenient synthetic intermediate for multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks. This versatility underlines its importance in creating a variety of functional chemical entities, such as carboxylic acids, amines, alcohols, azides, and ketones, showcasing the compound's utility in diverse synthetic pathways (Ryabukhin et al., 2018).

Safety And Hazards

The compound has been classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-3-13-7(12)9(5-4-6-9)8(2,10)11/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCVUMWWJZNRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate

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